molecular formula C11H14ClN B2401527 1-[1-(4-Chlorophenyl)cyclopropyl]ethanamine CAS No. 1503151-94-7

1-[1-(4-Chlorophenyl)cyclopropyl]ethanamine

Cat. No.: B2401527
CAS No.: 1503151-94-7
M. Wt: 195.69
InChI Key: FSOSCNUICYUIRO-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorophenyl)cyclopropyl]ethanamine is a chemical compound with the molecular formula C11H14ClN It is characterized by the presence of a cyclopropyl group attached to an ethanamine moiety, with a 4-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Chlorophenyl)cyclopropyl]ethanamine typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. Continuous operation or “one-pot” methods are often employed to streamline the process and improve yield .

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Chlorophenyl)cyclopropyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-[1-(4-Chlorophenyl)cyclopropyl]ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(4-Chlorophenyl)cyclopropyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(4-Chlorophenyl)cyclopropyl]methanamine: This compound shares a similar structure but differs in the length of the carbon chain.

    1-(4-Chlorophenyl)ethylamine: Another structurally related compound with a different cyclopropyl substitution pattern.

Uniqueness

1-[1-(4-Chlorophenyl)cyclopropyl]ethanamine is unique due to its specific cyclopropyl and chlorophenyl substitutions, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)cyclopropyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-8(13)11(6-7-11)9-2-4-10(12)5-3-9/h2-5,8H,6-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOSCNUICYUIRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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